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Compound of Interest

Compound Name: Arotinolol, (R)-

Cat. No.: B15347907 Get Quote

This technical guide provides a comprehensive overview of the chemical structure, properties,

and pharmacological profile of (R)-Arotinolol, targeted at researchers, scientists, and drug

development professionals. (R)-Arotinolol is the (R)-enantiomer of Arotinolol, a mixed α/β-

adrenergic receptor blocker.

Chemical Structure and Identification
(R)-Arotinolol is a chiral molecule with the (R) configuration at the carbon atom bearing the

hydroxyl group in the propanolamine side chain.

Table 1: Chemical Identification of (R)-Arotinolol
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Identifier Value

IUPAC Name

(2R)-5-[2-[[3-(tert-butylamino)-2-

hydroxypropyl]sulfanyl]-1,3-thiazol-4-

yl]thiophene-2-carboxamide

CAS Number
Not available for the (R)-enantiomer specifically.

Racemic Arotinolol: 68377-92-4

Molecular Formula C₁₅H₂₁N₃O₂S₃

Molecular Weight 371.54 g/mol

SMILES String
CC(C)(C)N--INVALID-LINK--

CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N

Physicochemical Properties
The physicochemical properties of (R)-Arotinolol are crucial for its formulation and

pharmacokinetic behavior. While some data is available for the racemic mixture, specific data

for the (R)-enantiomer is limited.

Table 2: Physicochemical Properties of Arotinolol

Property Value Reference

Melting Point 149-153°C (racemate) [1]

Solubility

Slightly soluble in water.

Soluble in DMSO and

Methanol.

[1]

logP 2.3 (racemate) [1]

pKa 13.71 ± 0.20 (predicted) [2]

Specific Optical Rotation ([α]D)

Not explicitly found in

searches. As the (R)-

enantiomer, it is expected to

be levorotatory (-).
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Pharmacology
(R)-Arotinolol is a non-selective antagonist of β-adrenergic receptors (β1 and β2) and also

exhibits blocking activity at α1-adrenergic receptors.[3] This dual mechanism of action

contributes to its antihypertensive effects by reducing heart rate and cardiac output (β-

blockade) and causing vasodilation (α-blockade).[3]

Table 3: Pharmacological and Pharmacokinetic Properties of (R)-Arotinolol

Parameter Value/Description Reference

Mechanism of Action
Mixed α1/β-adrenergic

receptor antagonist.
[3]

Receptor Binding Affinity (pKi)
β1: 9.74, β2: 9.26 (for

racemate)
[4]

Protein Binding
95.3% (higher than the (S)-

enantiomer)
[3]

Metabolism

Primarily excreted unchanged

in the urine. The (S)-

enantiomer is metabolized.

[3]

Elimination Half-life ~7.2 hours (racemate) [3]

Adrenergic Signaling Pathway
The primary mechanism of action of (R)-Arotinolol involves the blockade of adrenergic

receptors, thereby inhibiting the downstream signaling cascades initiated by catecholamines

like epinephrine and norepinephrine.
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Adrenergic signaling pathway blocked by (R)-Arotinolol.

Experimental Protocols
Enantioselective Synthesis of (R)-Arotinolol
A specific, detailed experimental protocol for the enantioselective synthesis of (R)-Arotinolol is

not readily available in the public domain. However, a plausible route can be adapted from

established methods for the synthesis of chiral β-blockers, often starting from a chiral epoxide

precursor.

Proposed Synthetic Scheme:

A common strategy involves the reaction of a protected thiol with an enantiomerically pure

epoxide, followed by deprotection and reaction with tert-butylamine.
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5-(2-mercapto-1,3-thiazol-4-yl)
-thiophene-2-carboxamide

(R)-epoxide intermediate

1.

(S)-glycidyl nosylate
Base (e.g., K₂CO₃)
Solvent (e.g., DMF) (R)-Arotinolol

2.

tert-Butylamine
Solvent (e.g., Isopropanol)

Heat
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Proposed synthesis of (R)-Arotinolol.

Detailed Methodology (Hypothetical):

Synthesis of the (R)-epoxide intermediate: To a solution of 5-(2-mercapto-1,3-thiazol-4-

yl)thiophene-2-carboxamide in an appropriate solvent such as dimethylformamide (DMF), a

base like potassium carbonate is added. The mixture is stirred at room temperature, followed

by the dropwise addition of (S)-glycidyl nosylate. The reaction is monitored by thin-layer

chromatography (TLC) until completion. The product is then isolated by extraction and

purified by column chromatography.

Ring-opening with tert-butylamine: The purified (R)-epoxide intermediate is dissolved in a

solvent like isopropanol, and an excess of tert-butylamine is added. The reaction mixture is

heated to reflux and stirred for several hours. After completion, the solvent is removed under

reduced pressure, and the crude product is purified by crystallization or column

chromatography to yield (R)-Arotinolol.

Enantioselective Analysis by HPLC
A validated HPLC method for the separation and quantification of arotinolol enantiomers in

human plasma has been described.[5]

Table 4: HPLC Method for Enantioselective Analysis of Arotinolol
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Parameter Condition

Column Chirobiotic T (Teicoplanin macrocyclic antibiotic)

Mobile Phase
Methanol:Glacial Acetic Acid:Triethylamine

(100:0.1:0.1, v/v/v)

Flow Rate 0.8 mL/min

Detection UV at 317 nm

Internal Standard Labetalol

Sample Preparation (Liquid-Liquid Extraction):

To 1 mL of plasma, add the internal standard and the sample containing arotinolol

enantiomers.

Add 100 µL of 1 M sodium hydroxide to make the solution alkaline.

Extract with 5 mL of diethyl ether by vortexing for 1 minute.

Centrifuge at 3000 rpm for 10 minutes.

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.
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Workflow for enantioselective HPLC analysis.
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Spectroscopic Data
Detailed spectroscopic data specifically for (R)-Arotinolol are not widely published. The

following table summarizes the expected characteristic spectral features based on its structure

and data from the racemic hydrochloride salt.[6]

Table 5: Predicted Spectroscopic Data for (R)-Arotinolol

Spectroscopy Expected Chemical Shifts / Bands

¹H NMR

δ (ppm): ~1.3 (s, 9H, C(CH₃)₃), 2.9-3.5 (m, 4H,

CH₂-N and CH₂-S), ~4.2 (m, 1H, CH-OH), ~7.4

(d, 1H, thiophene-H), ~7.7 (d, 1H, thiophene-H),

~8.0 (s, 1H, thiazole-H), NH and OH protons will

be broad and their position will depend on the

solvent.

¹³C NMR

δ (ppm): ~29 (C(CH₃)₃), ~40-55 (CH₂-N, CH₂-S,

C(CH₃)₃), ~68 (CH-OH), ~120-150 (aromatic

carbons of thiophene and thiazole rings), ~165

(C=O).

FTIR

ν (cm⁻¹): ~3300-3400 (O-H and N-H stretching),

~2850-2950 (C-H stretching), ~1660 (C=O

stretching, amide I), ~1600 (N-H bending, amide

II), ~1500-1600 (C=C and C=N stretching in

aromatic rings).

Mass Spec.

m/z: Expected [M+H]⁺ at 372.1. Fragmentation

may involve cleavage of the C-S bond, loss of

the tert-butyl group, and fragmentation of the

propanolamine side chain.

Toxicological Profile
Specific toxicological studies on (R)-Arotinolol are limited. For the racemic arotinolol

hydrochloride, the GHS classification indicates it is toxic if swallowed.[7] As with other beta-

blockers, potential adverse effects could include bradycardia, hypotension, and fatigue. It is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://patents.google.com/patent/CN104356126A/en
https://www.medchemexpress.com/arotinolol.html?locale=ja-JP
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15347907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


important to note that enantiomers can have different toxicological profiles, and therefore, the

toxicity of (R)-Arotinolol should be independently evaluated.[8]

Conclusion
(R)-Arotinolol is the pharmacologically important enantiomer of arotinolol, exhibiting a dual α/β-

adrenergic blocking activity. This guide has summarized its chemical structure,

physicochemical properties, and pharmacological actions. While detailed experimental

protocols for its enantioselective synthesis and specific spectroscopic and toxicological data for

the (R)-enantiomer are not fully available in the public domain, this document provides a

comprehensive overview based on existing knowledge of the racemate and related

compounds, serving as a valuable resource for researchers and professionals in drug

development. Further studies are warranted to fully characterize the individual properties of

(R)-Arotinolol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15347907#chemical-structure-and-properties-of-r-
arotinolol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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